molecular formula C7H13NO2 B13419373 N-(oxolan-2-ylmethyl)acetamide CAS No. 69891-62-9

N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B13419373
CAS No.: 69891-62-9
M. Wt: 143.18 g/mol
InChI Key: MUMLMFSJRXOGEI-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a methyl group, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(oxolan-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of oxolane-2-carboxylic acid with methylamine, followed by acetylation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and filtration, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted acetamides.

Scientific Research Applications

N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N-(oxolan-2-ylmethyl)acetamide: This compound has a chlorine atom attached to the acetamide group, which can influence its reactivity and biological activity.

    N-methyl-2-[(oxolan-2-ylmethyl)amino]acetamide:

    2-amino-N-[(oxolan-2-yl)methyl]acetamide hydrochloride: The amino group and hydrochloride salt form can alter the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

69891-62-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C7H13NO2/c1-6(9)8-5-7-3-2-4-10-7/h7H,2-5H2,1H3,(H,8,9)

InChI Key

MUMLMFSJRXOGEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCO1

Origin of Product

United States

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